molecular formula C18H15ClN2O3 B12342663 (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B12342663
M. Wt: 342.8 g/mol
InChI Key: MDPGRWKZMYNZGL-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro-methylphenyl group, an imino group, and a methoxy group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene core and an appropriate amine, such as 2-chloro-4-methylaniline, under reflux conditions.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amino derivatives resulting from the reduction of the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown promise in biological assays, particularly for its potential anti-inflammatory and antioxidant properties.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases, such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid: A related compound with a similar structure but different functional groups.

    3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Another compound with a similar core structure but different substituents.

Uniqueness

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its bioavailability and stability compared to similar compounds.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-(2-chloro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-10-6-7-14(13(19)8-10)21-18-12(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)

InChI Key

MDPGRWKZMYNZGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)Cl

Origin of Product

United States

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